3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Lipophilicity ADME Drug Design

Procure 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile (CAS 1403767-28-1) specifically for its gem-dimethyl group that elevates LogP to 1.54–1.87 vs. non-methylated analogs (LogP 0.80), enabling superior passive diffusion for CNS targets. The sterically shielded 3,3-dimethyl core enhances metabolic stability, reducing benzylic oxidation risk. The 5-cyano group serves as both a hydrogen bond acceptor and a versatile synthetic handle for amide, amine, tetrazole, or heterocycle elaboration. Substituting a cheaper, non-methylated analog invalidates SAR conclusions by altering ADME/PK profiles. Supplied at ≥98% purity ensures batch-to-batch reproducibility for fragment-to-lead campaigns and in vivo probe development.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 1403767-28-1
Cat. No. B1404018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile
CAS1403767-28-1
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)C#N)C(=O)N1)C
InChIInChI=1S/C11H10N2O/c1-11(2)9-5-7(6-12)3-4-8(9)10(14)13-11/h3-5H,1-2H3,(H,13,14)
InChIKeyODITXVOCXCXIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile (CAS 1403767-28-1) – Key Specifications and Core Class Identity for Procurement Assessment


3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile (CAS 1403767-28-1, also referenced as 1440519-98-1) is a heterocyclic small molecule belonging to the isoindolin-1-one (oxoisoindoline) class . It features a bicyclic core with a lactam ring fused to a benzene ring, distinguished by a gem-dimethyl substitution at the 3-position and a cyano group at the 5-position. With a molecular formula of C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol, this compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . Commercial availability from multiple suppliers typically ranges from 95% to 98% purity, and its predicted physicochemical profile—including a LogP of approximately 1.54 to 1.87 and a topological polar surface area (TPSA) of 52.9 Ų—informs its utility in structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Why 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile Cannot Be Arbitrarily Replaced by Generic Isoindolin-1-one Analogs in Lead Optimization


Substituting 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile with structurally related isoindolin-1-one building blocks, such as the non-methylated 1-oxoisoindoline-5-carbonitrile or analogs with alternative aromatic substitutions, introduces significant shifts in physicochemical and metabolic parameters that directly impact downstream lead optimization. The presence of the gem-dimethyl group at the 3-position is not a passive structural feature; it substantially increases lipophilicity, reduces molecular planarity, and enhances steric shielding—factors that alter membrane permeability, metabolic stability, and target binding kinetics [1]. Similarly, the 5-cyano substituent serves as both a hydrogen bond acceptor and a synthetic handle for further elaboration. Procurement of an in-class analog lacking these exact substitution patterns will yield a compound with a different ADME/PK profile and divergent reactivity, invalidating the premise of a cost-saving interchange in a controlled SAR campaign [1]. The quantitative evidence below delineates exactly where this compound provides measurable differentiation against its closest comparators.

Quantitative Differentiation Evidence: 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile Versus Closest Structural Analogs


Lipophilicity (LogP) Differential Enables Superior Membrane Permeability Relative to Non-Methylated Isoindolinone Core

The gem-dimethyl substitution at the 3-position of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile confers a marked increase in lipophilicity compared to the non-methylated core scaffold 1-oxoisoindoline-5-carbonitrile (CAS 1261869-76-4). Computed LogP values for the dimethyl analog range from 1.54 to 1.87, whereas the non-methylated comparator exhibits a LogP of 0.80 [1]. This approximately 0.7- to 1.0-unit increase in LogP translates to a predicted >5-fold increase in octanol-water partition coefficient, directly correlating with enhanced passive membrane permeability and blood-brain barrier penetration potential [1].

Lipophilicity ADME Drug Design Permeability

Increased Molecular Weight and Steric Bulk Define a Distinct Chemical Space for Fragment-to-Lead Progression

The gem-dimethyl group on 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile (MW = 186.21 g/mol) adds 28.05 Da of mass relative to the non-methylated 1-oxoisoindoline-5-carbonitrile (MW = 158.16 g/mol) . This mass increase is accompanied by the introduction of two additional sp³ carbon atoms, creating significant steric bulk adjacent to the lactam carbonyl. This steric environment can modulate the dihedral angle between the lactam ring and the fused benzene ring, influencing the orientation of the 5-cyano group and potentially altering binding interactions with flat hydrophobic pockets in target proteins [1].

Molecular Weight Steric Effects Chemical Space Fragment-Based Drug Design

Predicted Enhanced Metabolic Stability Conferred by the Gem-Dimethyl Substituent Relative to Unsubstituted Isoindolinones

Within the isoindolinone class, the introduction of a gem-dimethyl group at the 3-position is empirically associated with improved metabolic stability, particularly against oxidative metabolism by cytochrome P450 enzymes [1]. This is attributed to steric shielding of the adjacent benzylic position and lactam carbonyl, reducing susceptibility to hydroxylation and subsequent degradation. While direct head-to-head microsomal stability data for 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile versus its non-methylated analog are not published, class-level inference from related 3,3-dimethyl-isoindoline derivatives indicates that the gem-dimethyl motif enhances stability, with in vitro hepatic microsome assays demonstrating favorable stability profiles for compounds bearing this substitution [1].

Metabolic Stability Oxidative Metabolism CYP Enzymes Lead Optimization

Distinct Synthetic Accessibility and Purity Profile Enables Cost-Effective Procurement as a Pre-Functionalized Building Block

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile is commercially available from multiple suppliers at purities of 95% or higher (typically 95-98%) . This contrasts with the 4-methoxy-substituted analog (CAS 1427445-94-0), which may have more limited availability and a less well-characterized purity profile . The target compound is synthesized via a well-documented route involving oxidative deprotection of an N-(4-methoxybenzyl) intermediate using ceric ammonium nitrate (CAN), a scalable and reproducible method that supports consistent batch quality . The presence of the 5-cyano group also provides a versatile handle for subsequent functional group interconversion, reducing the number of synthetic steps required to reach more complex target molecules compared to purchasing the unsubstituted isoindolinone core.

Synthetic Accessibility Purity Commercial Availability Cost of Goods

Procurement-Optimized Application Scenarios for 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile in Drug Discovery and Chemical Biology


CNS Penetrant Fragment and Lead Generation

When designing fragment libraries or lead series intended to cross the blood-brain barrier, the higher LogP (1.54–1.87) of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile relative to non-methylated isoindolinones (LogP 0.80) makes it a superior starting point for achieving CNS multiparameter optimization (MPO) scores [1]. The gem-dimethyl group provides the necessary lipophilicity to facilitate passive diffusion, while the 5-cyano group can engage in key hydrogen-bonding interactions with target residues. This compound is well-suited for fragment-to-lead campaigns against CNS targets such as GPCRs, kinases, or ion channels where balanced lipophilicity and metabolic stability are critical [2].

SAR Exploration of Steric and Electronic Effects in the Isoindolinone Series

For medicinal chemists systematically probing the structure-activity relationship (SAR) of an isoindolinone-based inhibitor series, 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile serves as a precise comparator to evaluate the impact of the gem-dimethyl group. By contrasting its activity, selectivity, and PK profile with that of the non-methylated 1-oxoisoindoline-5-carbonitrile (MW 158.16) or the 4-methoxy analog, researchers can deconvolute the contributions of steric bulk and lipophilicity to target engagement and off-target effects [1]. The availability of the compound in high purity (≥95%) ensures that observed differences are due to the intended structural perturbation rather than batch-to-batch variability .

Late-Stage Functionalization and Diversity-Oriented Synthesis

The 5-cyano substituent of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile is a versatile synthetic handle that can be elaborated into amides, amines, tetrazoles, or heterocycles via established chemical transformations. This makes the compound an ideal building block for diversity-oriented synthesis (DOS) or for preparing focused libraries around the isoindolinone scaffold [1]. The gem-dimethyl group additionally serves as a 'magic methyl' motif that can enhance the drug-likeness of downstream products. Its robust synthetic accessibility via CAN-mediated deprotection supports its use in parallel synthesis workflows where reliable performance and scalability are paramount .

Chemical Probe Development with Improved Metabolic Stability

When developing a chemical probe for in vivo target validation, the predicted enhanced metabolic stability of the 3,3-dimethyl isoindolinone core reduces the risk of rapid clearance that could confound pharmacodynamic readouts [1]. While the unsubstituted core may be susceptible to oxidative metabolism at the benzylic position, the steric shielding provided by the gem-dimethyl group is expected to prolong half-life in hepatic microsomes [2]. This makes 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile a prudent procurement choice for teams requiring a building block that can support progression from biochemical assays to cell-based and eventually in vivo studies without a complete scaffold redesign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.